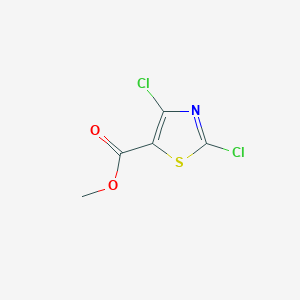

Methyl 2,4-dichlorothiazole-5-carboxylate

Description

The exact mass of the compound Methyl 2,4-dichloro-1,3-thiazole-5-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,4-dichloro-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO2S/c1-10-4(9)2-3(6)8-5(7)11-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLMLGJKUAHTNRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(S1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640044 | |

| Record name | Methyl 2,4-dichloro-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861708-66-9 | |

| Record name | Methyl 2,4-dichloro-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2,4-dichloro-1,3-thiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 2,4-dichlorothiazole-5-carboxylate: A Technical Guide to Synthesis and Properties

Abstract

This technical guide provides an in-depth exploration of Methyl 2,4-dichlorothiazole-5-carboxylate, a pivotal heterocyclic building block in modern medicinal chemistry. We will dissect its multi-step synthesis, beginning with the foundational Vilsmeier-Haack reaction to form its aldehyde precursor, followed by oxidation and subsequent esterification. The document elucidates the rationale behind methodological choices, offers detailed experimental protocols, and discusses the compound's physicochemical properties. Furthermore, this guide highlights the strategic importance of the dichlorothiazole scaffold, whose reactive chlorine substituents serve as versatile handles for molecular elaboration, enabling its broad application in the development of novel therapeutic agents. This work is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction: The Strategic Importance of the Thiazole Scaffold

The thiazole ring is a prominent five-membered heterocyclic motif that constitutes the core structure of numerous biologically active compounds.[1] Its presence in a wide array of pharmaceuticals underscores its significance as a "privileged scaffold" in medicinal chemistry. Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2]

This compound stands out as a particularly valuable synthetic intermediate. Its structure is strategically functionalized for further chemical modification. The two chlorine atoms at the C2 and C4 positions are excellent leaving groups, allowing for sequential and regioselective nucleophilic substitution reactions. The methyl ester at the C5 position offers a site for amide bond formation or reduction to an alcohol, further expanding the synthetic possibilities. This trifunctional nature makes it a highly sought-after building block for constructing complex molecular architectures and generating libraries of compounds for drug screening programs.

Synthesis Pathway: A Multi-Step Approach

The synthesis of this compound is not a single reaction but a logical sequence of three primary transformations:

-

Vilsmeier-Haack Reaction: Formation of the key intermediate, 2,4-Dichlorothiazole-5-carboxaldehyde.

-

Oxidation: Conversion of the aldehyde to 2,4-Dichlorothiazole-5-carboxylic acid.

-

Esterification: Formation of the final methyl ester product.

The following diagram, rendered in DOT language, illustrates this comprehensive synthetic workflow.

Caption: Overall synthetic route to this compound.

Step 1: Synthesis of 2,4-Dichlorothiazole-5-carboxaldehyde

The journey begins with the conversion of commercially available 2,4-thiazolidinedione into 2,4-dichloro-5-thiazolecarboxaldehyde. This is achieved through a Vilsmeier-Haack type reaction, a powerful method for formylating and chlorinating activated aromatic and heterocyclic rings.

Expertise & Causality: The choice of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) is deliberate. Together, they form the electrophilic Vilsmeier reagent, chloro(dimethylamino)methylidene]dimethylammonium chloride, [ClCH=N(CH₃)₂]⁺Cl⁻. This reagent is the active species that attacks the 2,4-thiazolidinedione ring. The reaction not only introduces a formyl group (-CHO) at the C5 position but also replaces the two carbonyl oxygens with chlorine atoms, yielding the desired dichlorinated aldehyde.[3] The reaction is heated to drive the reaction to completion, overcoming the activation energy required for the ring transformation and chlorination.[4]

Experimental Protocol: Synthesis of 2,4-Dichlorothiazole-5-carboxaldehyde[4][5]

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, cool phosphorus oxychloride (POCl₃, 8.15 mL, 87.17 mmol) to 0 °C.

-

Vilsmeier Reagent Formation: Slowly add N,N-dimethylformamide (DMF, 1.23 mL, 15.98 mmol) dropwise to the cooled POCl₃.

-

Addition of Starting Material: Dissolve 2,4-thiazolidinedione (2.7 g, 23.07 mmol) in a minimal amount of DMF and add it to the reaction mixture.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 1 hour. Subsequently, heat the reaction to 120 °C and maintain stirring for 4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling, carefully pour the reaction mixture into ice water. Extract the aqueous layer three times with dichloromethane (CH₂Cl₂, 3 x 100 mL).

-

Purification: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize residual acid) and water. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: Purify the resulting crude product by silica gel column chromatography (eluent: 5% ethyl acetate in hexane) to yield 2,4-dichlorothiazole-5-carboxaldehyde as a brown oil.

Step 2: Oxidation to 2,4-Dichlorothiazole-5-carboxylic Acid

With the aldehyde in hand, the next step is a standard oxidation to form the corresponding carboxylic acid. The choice of oxidant is critical to ensure high yield without affecting the sensitive dichlorothiazole ring.

Expertise & Causality: Various reagents can accomplish this transformation.[6] Mild oxidants are preferred. For instance, buffered potassium permanganate (KMnO₄) or pyridinium chlorochromate (PCC) can be effective.[7] Another robust method involves using hydrogen peroxide in a basic medium, which is both efficient and environmentally benign.[8] The basic conditions facilitate the nucleophilic attack of the hydroperoxide anion on the aldehyde's carbonyl carbon.

Experimental Protocol: Oxidation of Aldehyde to Carboxylic Acid (General Procedure)

-

Reaction Setup: Dissolve 2,4-dichlorothiazole-5-carboxaldehyde (1 equivalent) in a suitable solvent such as methanol or a mixture of t-butanol and water.

-

Addition of Oxidant: Add the chosen oxidizing agent (e.g., a solution of KMnO₄ or 30% H₂O₂) dropwise at room temperature. If using H₂O₂, the addition of a base like KOH may be required.[8]

-

Reaction Monitoring: Stir the mixture vigorously. The reaction is often exothermic and may require cooling. Monitor the disappearance of the starting material by TLC.

-

Work-up: Upon completion, quench any excess oxidant. For KMnO₄, this can be done by adding sodium bisulfite until the purple color disappears. For H₂O₂, a small amount of MnO₂ can be added to catalytically decompose it.

-

Isolation: Acidify the reaction mixture with a strong acid (e.g., concentrated HCl) to a pH of ~2. This protonates the carboxylate salt, causing the carboxylic acid to precipitate.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 2,4-dichlorothiazole-5-carboxylic acid.

Step 3: Fischer Esterification to this compound

The final step is the esterification of the carboxylic acid. The Fischer esterification is a classic, reliable, and cost-effective method for this purpose, especially when the alcohol can be used in large excess.[9]

Expertise & Causality: The reaction involves heating the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[10] The acid catalyst serves two crucial roles: it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[9][11] Secondly, it facilitates the elimination of water as a leaving group. Since the reaction is an equilibrium, using methanol as the solvent drives the reaction toward the ester product according to Le Châtelier's principle.[11][12]

Experimental Protocol: Fischer Esterification

-

Reaction Setup: Suspend 2,4-dichlorothiazole-5-carboxylic acid (1 equivalent) in a large excess of anhydrous methanol, which acts as both reactant and solvent.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%) to the mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours (4-12 hours, depending on scale). Monitor the reaction by TLC until the starting carboxylic acid is consumed.

-

Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Neutralization & Extraction: Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Physicochemical Properties

While extensive data for the final methyl ester is proprietary or less commonly published, the properties of its key precursor are well-documented.

| Property | Value | Source |

| Compound Name | 2,4-Dichlorothiazole-5-carboxaldehyde | |

| CAS Number | 92972-48-0 | [13] |

| Molecular Formula | C₄HCl₂NOS | [13] |

| Molecular Weight | 182.03 g/mol | [13] |

| Appearance | Solid | [13] |

| Melting Point | 47-53 °C | [13] |

| Compound Name | This compound | |

| Molecular Formula | C₅H₃Cl₂NO₂S | Inferred |

| Molecular Weight | 212.05 g/mol | Inferred |

Applications in Drug Discovery and Development

The true value of this compound lies in its versatility as a scaffold for building more complex molecules. The two chlorine atoms are handles for introducing diversity into potential drug candidates.

References

- 1. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationsh… [ouci.dntb.gov.ua]

- 3. US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation - Google Patents [patents.google.com]

- 4. 2,4-Dichloro-5-thiazolecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. 2,4-Dichloro-5-thiazolecarboxaldehyde | 92972-48-0 [chemicalbook.com]

- 6. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Fischer Esterification [organic-chemistry.org]

- 11. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. 2,4-Dichlorothiazole-5-carboxaldehyde 97 92972-48-0 [sigmaaldrich.com]

An In-depth Technical Guide to Methyl 2,4-dichlorothiazole-5-carboxylate: Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction: The Strategic Importance of the Dichlorothiazole Scaffold

In the landscape of modern medicinal chemistry and drug development, the thiazole ring represents a cornerstone heterocyclic motif. Its unique electronic properties and ability to engage in a variety of intermolecular interactions have cemented its status as a "privileged scaffold" in the design of novel therapeutic agents. Within this esteemed class of compounds, Methyl 2,4-dichlorothiazole-5-carboxylate emerges as a highly versatile and strategically important building block. Although a specific CAS number for this molecule is not prominently listed in major chemical databases, underscoring its role as a specialized research intermediate, its synthesis and utility are of significant interest to scientists engaged in the discovery of new medicines.

This technical guide provides an in-depth exploration of this compound, offering a field-proven perspective on its synthesis, a comprehensive overview of its physicochemical properties, and insights into its application as a precursor in the development of biologically active molecules. The protocols and logical frameworks presented herein are designed to be self-validating, empowering researchers to confidently incorporate this valuable intermediate into their synthetic workflows.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties and safety requirements is paramount for its effective and safe utilization in a laboratory setting. The following table summarizes the key physicochemical data for this compound, derived from analysis of its constituent parts and related known compounds.

| Property | Value (Estimated) | Source/Rationale |

| Molecular Formula | C₅H₃Cl₂NO₂S | Calculated from the structure. |

| Molecular Weight | 212.05 g/mol | Calculated from the atomic weights of the constituent elements. |

| Appearance | Off-white to light yellow solid | Inferred from the typical appearance of similar chlorinated thiazole derivatives and the aldehyde precursor. |

| Melting Point | Not precisely determined (expected >50 °C) | Expected to be higher than the aldehyde precursor (47-53 °C) due to increased molecular weight and potential for crystalline packing. |

| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | Based on the expected polarity and functionality of the molecule, and solvents used in its synthesis. |

| CAS Number | Not assigned or readily available in public databases | Reflects its status as a specialized research intermediate. |

Safety and Handling:

Researchers and laboratory personnel must adhere to strict safety protocols when handling this compound and its precursors. The precursor, 2,4-Dichlorothiazole-5-carboxaldehyde, is classified as toxic if swallowed and causes serious eye irritation. It is prudent to handle the methyl ester derivative with the same level of caution.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Strategic Synthesis Pathway

The synthesis of this compound is most logically and efficiently achieved through a three-step sequence starting from the readily available 2,4-thiazolidinedione. This pathway is strategically designed to first construct the core dichlorothiazole aldehyde, which is then oxidized to the corresponding carboxylic acid, and finally esterified to yield the target molecule.

References

An In-Depth Technical Guide to the Synthesis and Application of Methyl 2,4-Dichlorothiazole-5-Carboxylate Derivatives in Modern Drug Discovery

Executive Summary

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to engage in diverse biological interactions have cemented its status as a "privileged scaffold." Within the vast chemical space of thiazole-containing molecules, derivatives of Methyl 2,4-dichlorothiazole-5-carboxylate stand out as exceptionally versatile building blocks. The two chlorine atoms at the C2 and C4 positions serve as reactive handles for regioselective modification, allowing for the systematic construction of vast chemical libraries. This guide provides a comprehensive overview of the synthesis, reactivity, and application of these derivatives, with a focus on their role in developing potent kinase inhibitors and anti-inflammatory agents. We will delve into the causality behind synthetic strategies, provide detailed experimental protocols, and explore the structure-activity relationships that drive modern drug discovery efforts.

The Core Scaffold: this compound

This compound is a highly reactive and versatile intermediate used extensively in pharmaceutical and agrochemical synthesis.[4] The strategic placement of two electron-withdrawing chlorine atoms and a carboxylate group renders the thiazole nucleus highly electrophilic and susceptible to nucleophilic attack.[5]

Physicochemical Properties and Reactivity

The reactivity of the scaffold is dominated by the two chlorine atoms. The C2 position is generally more reactive towards nucleophiles than the C4 position.[5] This regioselectivity is attributed to the electronic influence of the adjacent nitrogen and sulfur heteroatoms, which stabilize the transition state of nucleophilic substitution at the C2 position. This inherent difference in reactivity is a critical feature that medicinal chemists exploit to build molecular complexity in a controlled and predictable manner.

| Property | Value | Source |

| Molecular Formula | C₅H₃Cl₂NO₂S | PubChem |

| Molecular Weight | 212.06 g/mol | PubChem |

| Appearance | Off-white to yellow crystalline powder | Commercial Suppliers |

| CAS Number | 113163-47-8 | PubChem |

Table 1: Physicochemical properties of this compound.

Synthesis of the Core Scaffold

While this guide focuses on the derivatives, it is pertinent to briefly mention the synthesis of the parent compound. A common laboratory-scale synthesis involves the reaction of 2,4-thiazolidinedione with a Vilsmeier-Haack type reagent, typically formed from phosphorus oxychloride and dimethylformamide.[6] This process effectively chlorinates the C2 and C4 positions while simultaneously forming the C5-carboxylate precursor.

Synthetic Strategies for Derivative Library Generation

The primary value of this compound lies in its capacity for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of functional groups at the C2 and C4 positions.

The Logic of Sequential SNAr Reactions

The differential reactivity of the C2 and C4 positions allows for a stepwise approach to diversification. A typical strategy involves:

-

First Substitution (C2): Reaction with a primary or secondary amine at a lower temperature to selectively displace the more reactive C2 chlorine.

-

Second Substitution (C4): Subsequent reaction with a different nucleophile (e.g., another amine, thiol, or organometallic reagent) at a higher temperature or with a stronger base to replace the less reactive C4 chlorine.

This stepwise approach is fundamental to creating libraries of 2,4-disubstituted thiazoles with high structural diversity.

Figure 1: General workflow for the sequential synthesis of 2,4-disubstituted thiazole derivatives.

Detailed Protocol: Synthesis of a 2-Amino-4-arylthiazole-5-carboxylate Derivative

This protocol provides a representative example of a two-step synthesis.

Step 1: Synthesis of Methyl 2-amino-4-chlorothiazole-5-carboxylate Intermediate

-

Reagents & Setup: To a solution of this compound (1.0 eq) in a suitable solvent like Tetrahydrofuran (THF) or Dioxane, add a primary or secondary amine (1.1 eq).

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up & Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Suzuki Coupling for C4-Arylation

-

Reagents & Setup: In a reaction vessel, combine the Methyl 2-amino-4-chlorothiazole-5-carboxylate intermediate (1.0 eq), an appropriate arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).

-

Reaction: Degas the mixture and then heat it to reflux in a solvent system like toluene/ethanol/water. The reaction is typically complete within 4-12 hours. Monitor by TLC.

-

Work-up & Purification: After cooling, the reaction mixture is filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.

Applications in Drug Discovery: Kinase Inhibition

Thiazole derivatives are prominent in medicinal chemistry, particularly as kinase inhibitors.[7] The thiazole scaffold can effectively mimic the hinge-binding region of ATP, a key interaction for many kinase inhibitors. Derivatives of this compound have been extensively explored as inhibitors of several important kinase targets.

Targeting Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that play a crucial role in mitosis.[7][8] Their overexpression is linked to various cancers, making them attractive therapeutic targets.[8][9] Several studies have reported the development of potent Aurora kinase inhibitors based on the 2-aminothiazole scaffold.[7][8][10] The 2-amino group often forms a key hydrogen bond with the kinase hinge region, while substituents at the C4 and C5 positions can be modified to enhance potency and selectivity.[8]

p38 MAPK Inhibition and Anti-Inflammatory Applications

p38 Mitogen-Activated Protein Kinase (MAPK) is a key enzyme in the inflammatory cascade, and its inhibition is a promising strategy for treating inflammatory diseases.[11][12][13] A number of 2-aminothiazole-based compounds have been designed and synthesized as potent p38 MAPK inhibitors.[11][13][14] These compounds often feature a phenyl group at the C4 position and various substituents on the 2-amino group, which are crucial for binding to the ATP-binding pocket of p38 MAPK.[11][12][13] The anti-inflammatory effects of these thiazole derivatives are often linked to their ability to reduce the production of pro-inflammatory cytokines like TNF-α.[12]

Figure 2: Simplified p38 MAPK signaling pathway and the point of intervention for 2-aminothiazole inhibitors.

Bioanalytical Screening and In Vitro Assays

Evaluating the biological activity of newly synthesized derivatives is a critical step in the drug discovery process. For kinase inhibitors, in vitro kinase assays are the primary tool for determining potency and selectivity.

High-Throughput Screening (HTS) Workflow

A typical HTS workflow for identifying and characterizing kinase inhibitors involves a multi-stage process.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. archives.ijper.org [archives.ijper.org]

- 4. chemimpex.com [chemimpex.com]

- 5. 2,4-Dichloro-5-nitro-1,3-thiazole|High-Quality Research Chemical [benchchem.com]

- 6. US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation - Google Patents [patents.google.com]

- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 8. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Structure-based de novo design and synthesis of aminothiazole-based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 14. researchgate.net [researchgate.net]

Spectroscopic Profile of Methyl 2,4-dichlorothiazole-5-carboxylate: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of Methyl 2,4-dichlorothiazole-5-carboxylate, a key heterocyclic building block in synthetic and medicinal chemistry. Due to the limited availability of complete, publicly accessible experimental spectra for this specific compound, this document synthesizes a detailed characterization based on predictive analysis, data from structurally analogous compounds, and established spectroscopic principles. We present detailed, field-proven protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, we offer an in-depth interpretation of the expected spectroscopic signatures, including NMR chemical shifts, characteristic IR vibrational modes, and mass fragmentation patterns. This guide is intended to serve as an authoritative resource for researchers, scientists, and drug development professionals, enabling unambiguous structural verification, purity assessment, and confident utilization of this versatile chemical intermediate.

Introduction to this compound

Chemical Identity and Structure

This compound (C₅H₃Cl₂NO₂S) is a substituted thiazole derivative with a molecular weight of approximately 212.06 g/mol . The core structure consists of a five-membered thiazole ring, substituted with chlorine atoms at positions 2 and 4, and a methyl carboxylate group at position 5. The presence of two reactive chlorine atoms and an ester functional group makes it a highly valuable and versatile intermediate for further chemical modification.

Molecular Structure

An In-depth Technical Guide to the Stability of Methyl 2,4-dichlorothiazole-5-carboxylate Under Acidic and Basic Conditions

Introduction

Methyl 2,4-dichlorothiazole-5-carboxylate is a key intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. The inherent reactivity of its functional groups—a methyl ester and a di-chlorinated thiazole ring—dictates its stability profile, which is a critical parameter for process development, formulation, and regulatory compliance. This technical guide provides a comprehensive analysis of the stability of this compound under both acidic and basic conditions. Drawing upon established principles of physical organic chemistry and forced degradation studies, this document outlines the anticipated degradation pathways, provides detailed experimental protocols for stability assessment, and discusses the analytical methodologies required for the accurate quantification of the parent molecule and its degradation products.

The thiazole moiety is a common scaffold in many pharmaceutical agents, and understanding its stability is paramount. The presence of two chlorine atoms on the thiazole ring, coupled with an ester functional group, presents a unique chemical entity with specific stability challenges. Forced degradation studies, which involve exposing the compound to stress conditions more severe than accelerated stability testing, are essential to elucidate its intrinsic stability and degradation mechanisms.[1][2]

Predicted Degradation Pathways

Based on the structure of this compound, the primary degradation pathway under both acidic and basic conditions is expected to be the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of the ester is anticipated to proceed via a standard AAC2 mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis

In basic media, the hydrolysis is expected to occur through a BAC2 mechanism, involving the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This reaction is generally faster than acid-catalyzed hydrolysis and is irreversible due to the formation of the resonance-stabilized carboxylate anion.

The 2,4-dichlorothiazole ring is expected to be relatively stable under the hydrolytic conditions required for ester cleavage. However, under more forcing conditions, nucleophilic substitution of the chlorine atoms, particularly at the more activated C2 position, could potentially occur.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound, a forced degradation study should be conducted. The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[3]

Materials and Reagents

-

This compound (high purity)

-

Hydrochloric acid (HCl), ACS grade

-

Sodium hydroxide (NaOH), ACS grade

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

pH meter

-

Constant temperature bath or incubator

-

HPLC system with a UV detector or, preferably, a mass spectrometer (LC-MS)

-

NMR spectrometer

Protocol 1: Acidic Hydrolysis

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

To a series of vials, add a known volume of the stock solution.

-

Add a sufficient volume of 0.1 M HCl to achieve a final drug concentration of approximately 100 µg/mL.

-

Incubate the vials at a controlled temperature, for example, 60°C.

-

Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

-

-

Sample Neutralization and Dilution:

-

Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M NaOH.

-

Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.

-

-

Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Basic Hydrolysis

-

Preparation of Stock Solution: Prepare a stock solution as described in the acidic hydrolysis protocol.

-

Stress Conditions:

-

To a series of vials, add a known volume of the stock solution.

-

Add a sufficient volume of 0.1 M NaOH to achieve a final drug concentration of approximately 100 µg/mL.

-

Incubate the vials at a controlled temperature, for example, 40°C (base-catalyzed hydrolysis is typically faster).

-

Withdraw aliquots at predetermined time intervals (e.g., 0, 1, 2, 4, 6, and 8 hours).

-

-

Sample Neutralization and Dilution:

-

Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M HCl.

-

Dilute the neutralized samples with the mobile phase for HPLC analysis.

-

-

Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Visualization of Experimental Workflow

Analytical Method Development: Stability-Indicating HPLC

A stability-indicating HPLC method is crucial to separate the parent compound from its degradation products, ensuring accurate quantification.

Proposed HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution of acetonitrile and water (with 0.1% formic acid) is recommended to achieve good separation.

-

Start with a lower percentage of acetonitrile and gradually increase it.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where both the parent and expected degradation products have significant absorbance (e.g., 270 nm), or preferably, mass spectrometric detection for peak identification and purity assessment.[4]

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Data Interpretation and Presentation

The stability of this compound can be quantified by monitoring the decrease in its peak area over time. The percentage of the remaining drug can be calculated and plotted against time to determine the degradation kinetics.

Table 1: Hypothetical Stability Data under Acidic Conditions (0.1 M HCl at 60°C)

| Time (hours) | Peak Area of Parent | % Parent Remaining | % Degradation |

| 0 | 1,000,000 | 100.0 | 0.0 |

| 2 | 950,000 | 95.0 | 5.0 |

| 4 | 902,500 | 90.3 | 9.7 |

| 8 | 814,500 | 81.5 | 18.5 |

| 12 | 733,000 | 73.3 | 26.7 |

| 24 | 537,000 | 53.7 | 46.3 |

Table 2: Hypothetical Stability Data under Basic Conditions (0.1 M NaOH at 40°C)

| Time (hours) | Peak Area of Parent | % Parent Remaining | % Degradation |

| 0 | 1,000,000 | 100.0 | 0.0 |

| 1 | 880,000 | 88.0 | 12.0 |

| 2 | 774,400 | 77.4 | 22.6 |

| 4 | 600,000 | 60.0 | 40.0 |

| 6 | 468,000 | 46.8 | 53.2 |

| 8 | 365,000 | 36.5 | 63.5 |

Identification of Degradation Products

The primary degradation product is expected to be 2,4-dichlorothiazole-5-carboxylic acid . This can be confirmed by LC-MS by observing a molecular ion corresponding to the hydrolyzed product. For unequivocal structure elucidation, the degradation product can be isolated using preparative HPLC and characterized by NMR spectroscopy.

Visualization of Degradation Pathway

References

- 1. EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents [patents.google.com]

- 2. 2,4-Dimethylthiazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

A Comprehensive Technical Guide on Side Product Formation in the Synthesis of Methyl 2,4-dichlorothiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,4-dichlorothiazole-5-carboxylate is a pivotal building block in medicinal chemistry, serving as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its halogenated thiazole core provides a versatile scaffold for constructing complex molecular architectures. However, the synthesis of this compound is often plagued by the formation of various side products, which can complicate purification, reduce yields, and potentially introduce undesirable impurities into the final API. This in-depth technical guide provides a comprehensive analysis of the common side products encountered during the synthesis of this compound. It delves into the mechanistic origins of these impurities, offers strategies for their identification and characterization, and presents field-proven methods for their mitigation and control. By understanding the causality behind side product formation, researchers can develop more robust and efficient synthetic protocols, ensuring the quality and integrity of this critical intermediate.

Introduction to this compound

The thiazole ring is a prominent heterocyclic motif found in a wide array of biologically active compounds, including natural products like vitamin B1 (thiamine) and numerous synthetic drugs.[1][2] The presence of chlorine atoms at the 2 and 4 positions of the thiazole ring in this compound offers two reactive sites for nucleophilic substitution, making it a highly valuable and versatile precursor in drug discovery and development. Its application spans various therapeutic areas, including the development of anti-inflammatory, antimicrobial, and anticancer agents.

The primary synthetic routes to this compound often involve the cyclization of a thioamide with a suitable C3 component, followed by chlorination, or the transformation of a pre-existing thiazole derivative. A common approach involves the reaction of 2,4-thiazolidinedione with a chlorinating agent like phosphorus oxychloride in the presence of a formylating agent such as dimethylformamide (DMF).[3] While seemingly straightforward, this and other synthetic pathways are susceptible to a range of side reactions that can significantly impact the purity of the final product.

The Canonical Synthesis Pathway: A Mechanistic Overview

A prevalent method for synthesizing related dichlorothiazole structures involves a Vilsmeier-Haack type reaction on a suitable precursor like 2,4-thiazolidinedione.[3][4] This process typically uses phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to achieve both formylation and chlorination.

The reaction is believed to proceed through the formation of the Vilsmeier reagent (chloro-dimethyliminium chloride) from POCl₃ and DMF. This electrophilic species then reacts with the 2,4-thiazolidinedione. Subsequent rearrangement, chlorination, and eventual hydrolysis of the reaction intermediate during workup lead to the formation of the desired product. Key parameters influencing this reaction include the stoichiometry of the reagents, reaction temperature, and reaction time. Careful control of these variables is crucial for maximizing the yield of the target molecule while minimizing the formation of impurities.

Caption: A simplified workflow of the synthesis of this compound.

The Genesis of Impurities: A Taxonomy of Side Products

The formation of side products in the synthesis of this compound can be attributed to several factors, including incomplete reactions, over-reactions, and degradation of the starting materials or the product itself. Understanding the mechanistic origins of these impurities is the first step toward developing effective control strategies.

Incompletely Chlorinated Products

A common class of impurities arises from incomplete chlorination of the thiazole ring. This can result in the formation of monochlorinated species, such as Methyl 2-chloro- or Methyl 4-chlorothiazole-5-carboxylate.

-

Mechanism of Formation: Insufficient amounts of the chlorinating agent, lower reaction temperatures, or shorter reaction times can lead to the incomplete conversion of the starting material or intermediates to the fully dichlorinated product.

-

Analytical Signatures: These impurities can be readily detected by mass spectrometry, which will show molecular ion peaks corresponding to the loss of one chlorine atom. ¹H and ¹³C NMR spectroscopy can also be used to identify these species through characteristic shifts in the aromatic region of the spectrum.

Hydrolysis and Ring-Opening Products

The ester functional group in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions.[5][6] This can occur during the reaction workup or subsequent purification steps.

-

Mechanism of Formation: Hydrolysis of the methyl ester leads to the formation of 2,4-dichlorothiazole-5-carboxylic acid.[7] Under harsh conditions, the thiazole ring itself can be susceptible to cleavage, leading to a variety of degradation products.[8] The hydrolytic workup, often involving quenching the reaction mixture with ice water, can be a critical step where these side products are formed.[3]

-

Analytical Signatures: The carboxylic acid byproduct can be identified by a change in solubility and a characteristic broad peak in the ¹H NMR spectrum. Ring-opened products will exhibit significantly different fragmentation patterns in mass spectrometry and will lack the characteristic thiazole ring signals in NMR.

Byproducts from Starting Materials and Reagents

Impurities can also arise from side reactions involving the starting materials and reagents themselves. For instance, the Vilsmeier reagent can participate in other electrophilic reactions, or unreacted starting materials may persist in the final product.

-

Mechanism of Formation: The highly reactive nature of the reagents used in the synthesis can lead to self-condensation or reactions with solvent molecules. For example, using an excess of one reagent is a common practice that can lead to its presence in the final product mixture.[9]

-

Analytical Signatures: These impurities can be identified by comparing the analytical data of the crude product with that of the pure starting materials and reagents. Techniques like TLC and HPLC are particularly useful for detecting the presence of unreacted starting materials.

Caption: Pathways leading to the formation of common side products.

Analytical Strategies for Detection and Characterization

A robust analytical workflow is essential for identifying and quantifying the impurities in the synthesis of this compound. A combination of chromatographic and spectroscopic techniques is typically employed.

| Technique | Application | Strengths | Limitations |

| HPLC | Purity assessment and quantification of impurities. | High resolution, sensitive, and quantitative. | Requires reference standards for absolute quantification. |

| GC-MS | Identification of volatile impurities. | Excellent separation and structural elucidation capabilities. | Not suitable for non-volatile or thermally labile compounds. |

| ¹H & ¹³C NMR | Structural elucidation of the main product and impurities. | Provides detailed structural information. | Can be less sensitive for minor components. |

| LC-MS | Identification of non-volatile impurities. | Combines the separation power of HPLC with the identification capabilities of MS. | Ionization efficiency can vary between compounds. |

Mitigation and Control Strategies

The formation of side products can be minimized through careful optimization of the reaction conditions and the implementation of effective purification strategies.

Reaction Condition Optimization

-

Stoichiometry of Reagents: Precise control over the molar ratios of the reactants is critical. An excess of the chlorinating agent can lead to over-chlorination, while an insufficient amount will result in incomplete reaction.

-

Temperature and Reaction Time: The reaction temperature and duration should be carefully monitored to ensure complete conversion while minimizing the formation of degradation products. The synthesis of related compounds often involves heating to reflux for several hours.[3]

-

Solvent Effects: The choice of solvent can significantly influence the reaction pathway and the formation of side products. Aprotic solvents are typically used to avoid unwanted reactions with the reactive intermediates.

Purification Techniques

-

Recrystallization: This is a powerful technique for removing impurities that have different solubilities than the desired product. The choice of solvent system is crucial for achieving high purity.

-

Column Chromatography: Silica gel column chromatography is often used to separate the desired product from closely related impurities.[4] A careful selection of the mobile phase is necessary to achieve good separation.

Experimental Protocol: Optimized Purification by Recrystallization

-

Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., a mixture of ethyl acetate and hexanes).

-

Decolorization: If colored impurities are present, add a small amount of activated carbon and heat for a short period.

-

Hot Filtration: Filter the hot solution to remove the activated carbon and any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Conclusion and Future Outlook

The synthesis of this compound, while a common process, presents several challenges related to the formation of side products. A thorough understanding of the reaction mechanism and the factors that contribute to impurity formation is essential for developing robust and efficient synthetic protocols. By implementing the analytical and mitigation strategies outlined in this guide, researchers can significantly improve the purity and yield of this critical building block, thereby accelerating the drug development process. Future research in this area could focus on the development of greener and more atom-economical synthetic routes, as well as the use of in-situ reaction monitoring techniques to gain a deeper understanding of the reaction kinetics and impurity profiles.

References

- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiazole - Wikipedia [en.wikipedia.org]

- 3. US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation - Google Patents [patents.google.com]

- 4. 2,4-Dichloro-5-thiazolecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]

- 8. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. youtube.com [youtube.com]

Methodological & Application

The Strategic Utility of Methyl 2,4-dichlorothiazole-5-carboxylate in Modern Medicinal Chemistry: Application Notes and Protocols

The thiazole nucleus is a cornerstone in the architecture of medicinally active compounds, prized for its unique electronic properties and ability to engage in a multitude of intermolecular interactions.[1][2] Within this privileged scaffold, Methyl 2,4-dichlorothiazole-5-carboxylate emerges as a highly versatile and reactive intermediate, offering medicinal chemists a powerful tool for the construction of novel therapeutic agents. The dichloro substitution pattern at the 2- and 4-positions, coupled with the electron-withdrawing methyl ester at the 5-position, creates a unique chemical entity ripe for selective modification. This guide provides an in-depth exploration of the synthesis and strategic applications of this key building block, complete with detailed protocols and mechanistic insights to empower researchers in drug discovery and development.

Synthesis of the Core Scaffold: From Thiazolidinedione to Dichlorothiazole

The journey to this compound begins with the synthesis of its immediate precursor, 2,4-dichlorothiazole-5-carboxaldehyde. This transformation is a robust and well-documented process, typically achieved through a Vilsmeier-Haack type reaction on 2,4-thiazolidinedione.[3][4]

Protocol 1: Synthesis of 2,4-dichlorothiazole-5-carboxaldehyde

Materials:

-

2,4-Thiazolidinedione

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend 2,4-thiazolidinedione (1.0 eq) in phosphorus oxychloride (6.0-10.0 eq).

-

Cool the suspension to 0-10 °C using an ice bath.

-

Slowly add N,N-dimethylformamide (1.1-1.5 eq) dropwise to the cooled suspension with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Heat the mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours, or until the evolution of HCl gas ceases. Monitor the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 2,4-dichlorothiazole-5-carboxaldehyde as a brown oil.[3]

From Aldehyde to Methyl Ester: A Logical Progression

With the key aldehyde in hand, the synthesis of this compound can be readily achieved through a two-step oxidation-esterification sequence.

Step 1: Oxidation to Carboxylic Acid

The aldehyde is oxidized to the corresponding carboxylic acid using standard oxidizing agents such as potassium permanganate or Jones reagent (chromium trioxide in sulfuric acid).

Step 2: Fischer Esterification

The resulting 2,4-dichlorothiazole-5-carboxylic acid is then subjected to Fischer esterification by refluxing in methanol with a catalytic amount of a strong acid like sulfuric acid to yield the desired methyl ester.

Figure 1: Synthetic pathway to this compound.

Applications in Medicinal Chemistry: A Gateway to Diverse Bioactive Molecules

The strategic placement of two chlorine atoms and a methyl ester on the thiazole ring makes this compound a versatile intermediate for the synthesis of a wide array of biologically active compounds. The two chlorine atoms can be selectively displaced by various nucleophiles, and the ester can be hydrolyzed and converted to an amide or other functional groups.

Application 1: Development of Antitubercular Agents

The dichlorothiazole scaffold has been explored for the development of novel antitubercular agents.[5] One common strategy involves the formation of chalcone derivatives through the Claisen-Schmidt condensation of the corresponding aldehyde with various substituted acetophenones. These chalcones have shown promising activity against Mycobacterium tuberculosis.[5] While the direct use of the methyl ester is not explicitly detailed, its conversion to the aldehyde via reduction would allow entry into this synthetic route.

A more direct application of the carboxylate functionality is its conversion to amides, which are common pharmacophores in antitubercular drugs.

Protocol 2: Synthesis of Thiazole-5-carboxamide Derivatives

Step 1: Saponification of the Ester

-

Dissolve this compound (1.0 eq) in a mixture of methanol and water.

-

Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate.

-

Dry the organic layer and concentrate to yield 2,4-dichlorothiazole-5-carboxylic acid.

Step 2: Amide Coupling

-

Dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane or DMF.

-

Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

-

Add the desired amine (1.2 eq) and stir the reaction at room temperature overnight.

-

Work up the reaction by washing with aqueous solutions to remove excess reagents and purify the product by column chromatography.

References

- 1. mdpi.com [mdpi.com]

- 2. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,4-Dichloro-5-thiazolecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Application Notes & Protocols: Strategic Functionalization of Methyl 2,4-dichlorothiazole-5-carboxylate for the Synthesis of Novel Thiazole Derivatives

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its wide range of biological activities.[1][2] This guide provides an in-depth exploration of Methyl 2,4-dichlorothiazole-5-carboxylate, a highly versatile and strategic building block for the synthesis of complex thiazole derivatives. We will dissect the differential reactivity of its functional groups—the C2-chloro, C4-chloro, and C5-ester moieties—and provide detailed, field-proven protocols for its selective modification through key synthetic transformations, including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful synthetic intermediate.

The Strategic Value of this compound

Thiazole-containing compounds are integral to a multitude of approved drugs and biologically active agents, exhibiting activities ranging from anti-cancer and antimicrobial to anti-inflammatory.[1][3] The power of this compound lies in its trifunctional nature, which allows for a stepwise and regioselective approach to molecular elaboration.

-

C2 and C4 Chlorine Atoms: These two positions are primed for transition-metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution.[4] Crucially, the electronic environment of the thiazole ring imparts differential reactivity to these two positions. The C2 position is generally more electron-deficient and thus more susceptible to initial nucleophilic attack or oxidative addition in catalytic cycles.[3] This inherent regioselectivity is a key tactical advantage, enabling selective functionalization at C2 while leaving the C4-chloro group available for subsequent transformations.

-

C5-Methyl Ester: The ester group serves a dual purpose. It acts as an electron-withdrawing group, further activating the ring for substitution reactions. Post-synthesis, it offers a handle for a variety of chemical modifications, such as hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or conversion to an amide, thereby expanding the accessible chemical space.[5]

Overview of Synthetic Pathways

The strategic diversification of this compound can be visualized as a series of selective, high-yield transformations. The following diagram illustrates the primary reaction pathways discussed in this guide.

Caption: Key synthetic transformations of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are indispensable tools for constructing C-C and C-N bonds, offering broad functional group tolerance and high efficiency.

Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron species and an organic halide.[6][7] In the context of our substrate, this reaction allows for the introduction of aryl, heteroaryl, or vinyl groups.

Causality Behind Experimental Choices:

-

Catalyst: A Pd(0) species, typically generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is required to initiate the catalytic cycle. The cycle involves oxidative addition, transmetalation, and reductive elimination.[7]

-

Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are crucial. They stabilize the palladium center, promote the rate-limiting oxidative addition step, and facilitate the reductive elimination of the final product.

-

Base: A base, such as K₂CO₃ or Cs₂CO₃, is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[6]

-

Regioselectivity: As mentioned, the C2-Cl bond is typically more reactive than the C4-Cl bond in Suzuki couplings due to greater electron deficiency, allowing for selective mono-arylation under controlled conditions.[8][9]

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling amines with aryl halides.[10][11] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.

Causality Behind Experimental Choices:

-

Catalyst System: Similar to Suzuki coupling, a palladium catalyst is used. The choice of ligand is critical and often dictates the reaction's success. Sterically hindered biaryl phosphine ligands like XPhos or BrettPhos are highly effective, creating a coordinatively unsaturated, reactive palladium complex that readily undergoes oxidative addition.[12][13]

-

Base: A strong, non-nucleophilic base like NaOt-Bu or K₃PO₄ is used. Its role is to deprotonate the amine in the catalytic cycle, forming the palladium-amido complex necessary for reductive elimination.[10]

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard, as they are compatible with the sensitive organometallic intermediates.

Detailed Experimental Protocols

Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands can be toxic and air-sensitive.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at C2

This protocol details the synthesis of Methyl 2-(4-methoxyphenyl)-4-chlorothiazole-5-carboxylate.

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

| Reagent/Parameter | M.W. | Stoichiometry (eq.) | Amount |

| This compound | 212.06 | 1.0 | 212 mg (1.0 mmol) |

| 4-Methoxyphenylboronic acid | 151.96 | 1.1 | 167 mg (1.1 mmol) |

| Pd(OAc)₂ | 224.50 | 0.02 | 4.5 mg (0.02 mmol) |

| SPhos | 410.57 | 0.04 | 16.4 mg (0.04 mmol) |

| K₂CO₃ (anhydrous) | 138.21 | 2.5 | 345 mg (2.5 mmol) |

| Solvent | |||

| Toluene/H₂O (4:1) | - | - | 5 mL |

| Conditions | |||

| Temperature | - | - | 90 °C |

| Time | - | - | 4-12 h |

| Atmosphere | - | - | Argon |

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.1 eq), K₂CO₃ (2.5 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

-

Inerting: Seal the flask with a septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Prepare a degassed 4:1 mixture of toluene and water by bubbling argon through it for 20 minutes. Add 5 mL of this solvent mixture to the flask via syringe.

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 15 mL) and brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Buchwald-Hartwig Amination at C2

This protocol describes the synthesis of Methyl 2-(morpholino)-4-chlorothiazole-5-carboxylate.

References

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. nbinno.com [nbinno.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. research.rug.nl [research.rug.nl]

Application Notes and Protocols: Strategic Cross-Coupling of Methyl 2,4-dichlorothiazole-5-carboxylate

Introduction: The Strategic Value of a Dichlorinated Thiazole Building Block

In the landscape of modern drug discovery and materials science, the thiazole motif is a privileged scaffold, prized for its diverse biological activities and unique electronic properties.[1] "Methyl 2,4-dichlorothiazole-5-carboxylate" emerges as a highly versatile and strategically valuable building block. Its two distinct chlorine atoms at the C2 and C4 positions, coupled with an electron-withdrawing methyl ester at C5, offer a platform for sequential and regioselective functionalization through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the reactivity of this substrate and detailed protocols for its application in key cross-coupling transformations, empowering researchers to unlock its synthetic potential.

The differential reactivity of the C2 and C4 chlorine atoms is the cornerstone of its utility. The C2 position is generally more electron-deficient due to the inductive effect of the adjacent nitrogen and sulfur atoms, making it more susceptible to nucleophilic attack and oxidative addition to a palladium(0) catalyst. Conversely, the C4 position is less electronically activated. This inherent difference allows for a degree of regioselectivity that can be finely tuned by the judicious choice of reaction conditions, including catalyst, ligand, base, and temperature.[2]

Regioselective Suzuki-Miyaura Coupling: A Gateway to Arylated Thiazoles

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[3] With "this compound," this reaction can be directed to selectively substitute either the C2 or C4 position, providing access to a diverse array of mono- and di-arylated thiazole derivatives.

Causality Behind Experimental Choices in Suzuki-Miyaura Coupling

The regioselectivity of the Suzuki-Miyaura coupling on this substrate is a delicate interplay of electronics and reaction kinetics. The C2-Cl bond is inherently more polarized and susceptible to oxidative addition by the Pd(0) catalyst. However, by modulating the reaction temperature, we can control the kinetic versus thermodynamic outcome. Lower temperatures favor the kinetically preferred reaction at the more activated C2 position. In contrast, higher temperatures can provide enough energy to overcome the activation barrier for the C4 position, sometimes leading to mixtures or even selective C4 coupling, depending on the catalyst system.[2] The choice of a bulky phosphine ligand can also influence selectivity by sterically hindering approach to one of the chloro-substituents.

Experimental Protocol: Selective C2-Arylation (Suzuki-Miyaura)

This protocol is optimized for the selective coupling of an arylboronic acid at the C2 position of "this compound".

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Pd(PPh₃)₄ (0.05 eq)

-

K₂CO₃ (2.0 eq)

-

Toluene/H₂O (4:1 v/v)

-

Nitrogen or Argon atmosphere

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.

-

Add K₂CO₃ and the toluene/H₂O solvent mixture.

-

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

The Heck Reaction: Olefinic Functionalization of the Thiazole Core

The Heck reaction provides a powerful method for the vinylation of aryl halides, and in the context of our substrate, it allows for the introduction of various alkene moieties.[4] The regioselectivity principles are similar to those of the Suzuki coupling, with the C2 position being the more reactive site.

Experimental Protocol: C2-Vinylation (Heck Reaction)

This protocol describes a general procedure for the Heck coupling of an alkene at the C2 position.

Materials:

-

This compound (1.0 eq)

-

Alkene (e.g., styrene, butyl acrylate) (1.5 eq)

-

Pd(OAc)₂ (0.05 eq)

-

P(o-tolyl)₃ (0.1 eq)

-

Triethylamine (Et₃N) (2.0 eq)

-

DMF (anhydrous)

-

Nitrogen or Argon atmosphere

Procedure:

-

In a dry reaction vessel, dissolve this compound, Pd(OAc)₂, and P(o-tolyl)₃ in anhydrous DMF.

-

Add the alkene and triethylamine to the mixture.

-

Degas the solution with nitrogen or argon for 15 minutes.

-

Heat the reaction to 100-120 °C and stir for 16-24 hours.

-

After cooling, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Remove the solvent in vacuo and purify the residue by flash chromatography.

Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to alkynyl-substituted thiazoles, which are valuable precursors for further transformations.[5][6] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.

Experimental Protocol: C2-Alkynylation (Sonogashira Coupling)

This protocol outlines the coupling of a terminal alkyne at the C2 position.

Materials:

-

This compound (1.0 eq)

-

Terminal alkyne (1.2 eq)

-

PdCl₂(PPh₃)₂ (0.03 eq)

-

CuI (0.06 eq)

-

Triethylamine (Et₃N) (2.5 eq)

-

THF (anhydrous)

-

Nitrogen or Argon atmosphere

Procedure:

-

To a Schlenk flask containing this compound, add PdCl₂(PPh₃)₂, CuI, and anhydrous THF.

-

Add triethylamine and the terminal alkyne.

-

Degas the mixture and place it under a positive pressure of nitrogen or argon.

-

Stir the reaction at room temperature for 12-24 hours, or with gentle heating (40-50 °C) if the reaction is sluggish.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

-

Concentrate the filtrate and partition the residue between ethyl acetate and water.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purify the product by column chromatography.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[7][8] Applying this to our dichlorinated thiazole allows for the introduction of a wide range of primary and secondary amines, leading to compounds with significant potential in medicinal chemistry.

Causality in Buchwald-Hartwig Amination

The success of the Buchwald-Hartwig amination is highly dependent on the ligand used. Bulky, electron-rich phosphine ligands are crucial for facilitating both the oxidative addition and the reductive elimination steps of the catalytic cycle. The choice of base is also critical; a strong, non-nucleophilic base like sodium tert-butoxide is commonly used to deprotonate the amine and facilitate its coordination to the palladium center.

Experimental Protocol: Selective C2-Amination (Buchwald-Hartwig)

This protocol is designed for the selective amination at the C2 position.

Materials:

-

This compound (1.0 eq)

-

Amine (primary or secondary) (1.2 eq)

-

Pd₂(dba)₃ (0.02 eq)

-

Xantphos (0.08 eq)

-

NaOtBu (1.4 eq)

-

Toluene (anhydrous)

-

Nitrogen or Argon atmosphere

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOtBu.

-

Add anhydrous toluene, followed by this compound and the amine.

-

Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

-

Concentrate the filtrate and purify the crude product via flash column chromatography.

Data Presentation: Summary of Cross-Coupling Reactions

| Reaction Type | Position | Catalyst System | Base | Solvent | Temperature (°C) | Typical Yields (%) |

| Suzuki-Miyaura | C2 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 60-90 |

| Heck | C2 | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 100-120 | 50-85 |

| Sonogashira | C2 | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT - 50 | 65-95 |

| Buchwald-Hartwig | C2 | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100-110 | 55-88 |

Visualizations: Catalytic Cycles and Workflows

Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.

Caption: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.

References

- 1. New palladium-catalyzed cross-coupling routes to carbon functionalized metallatricarbadecaboranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Heck Reaction [organic-chemistry.org]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

Application Note: Methyl 2,4-Dichlorothiazole-5-Carboxylate as a Versatile Synthon for Novel Agrochemicals

Abstract: The thiazole ring is a foundational scaffold in the development of high-efficacy agrochemicals, present in numerous commercial fungicides, insecticides, and herbicides.[1][2] This application note provides a detailed technical guide on the strategic use of Methyl 2,4-Dichlorothiazole-5-Carboxylate, a highly functionalized and versatile building block, for the synthesis of next-generation crop protection agents. We will explore its core reactivity, present detailed protocols for its conversion into high-value intermediates like thiazole carboxamides, and discuss the rationale behind key experimental choices. This guide is intended for researchers and process chemists in the agrochemical industry aiming to leverage this synthon for the discovery and development of novel active ingredients.

Introduction: The Strategic Importance of the Thiazole Scaffold

The five-membered thiazole heterocycle is a privileged structure in medicinal and agrochemical science due to its unique electronic properties and ability to engage in various biological interactions.[2] Its presence in blockbuster products like the fungicide Thifluzamide and the neonicotinoid insecticides Clothianidin and Thiamethoxam underscores its importance.[2][3] Many thiazole-based fungicides, particularly the thiazole carboxamide class, function as potent Succinate Dehydrogenase Inhibitors (SDHIs), effectively disrupting the mitochondrial respiratory chain in pathogenic fungi.[3][4][5]

This compound emerges as a particularly valuable starting material. It possesses three distinct, orthogonally reactive sites that can be selectively manipulated:

-

C5-Methyl Ester: A readily convertible handle for forming the critical amide bond found in numerous SDHI fungicides.

-

C2-Chloro Group: A site for nucleophilic aromatic substitution (SNAr) to introduce diverse functional groups.

-

C4-Chloro Group: A second, electronically distinct site for SNAr, allowing for differential reactivity and the creation of complex substitution patterns.

This trifecta of reactivity allows for the rapid generation of diverse chemical libraries, enabling a systematic exploration of structure-activity relationships (SAR) to optimize biological efficacy and crop safety.

Physicochemical Properties and Handling

While specific data for this compound is sparse, its properties can be inferred from the closely related and well-documented analogue, 2,4-Dichlorothiazole-5-carboxaldehyde.

| Property | Value (for 2,4-Dichlorothiazole-5-carboxaldehyde) | Reference |

| CAS Number | 92972-48-0 | [6] |

| Molecular Formula | C₄HCl₂NOS | [7] |

| Molecular Weight | 182.03 g/mol | [6] |

| Appearance | Solid | [6] |

| Melting Point | 47-53 °C | [6][7] |

| Hazard Codes | H301 (Toxic if swallowed), H319 (Causes serious eye irritation) | [6] |

| Signal Word | Danger | [6] |